1,4,6,7-Tetrachlorodibenzofuran
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,4,6,7-tetrachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-6-3-4-8(15)12-9(6)5-1-2-7(14)10(16)11(5)17-12/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFNYMHNIOKXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(C=CC(=C3O2)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216914 | |
| Record name | 1,4,6,7-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66794-59-0 | |
| Record name | 1,4,6,7-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066794590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,6,7-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,6,7-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8124Q0PWA0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Bioaccumulation and Biomagnification in Ecosystems
Uptake and Elimination Kinetics
The kinetics of uptake and elimination determine the extent to which a chemical will accumulate in an organism. These processes are influenced by the chemical's properties and the organism's physiology. up.pt
Waterborne Uptake Mechanisms
Aquatic organisms can absorb chemicals directly from the water across their respiratory surfaces, such as gills. up.ptnih.gov For hydrophobic compounds like PCDFs, this pathway is a significant route of exposure, especially for organisms in direct contact with contaminated water. up.pt The efficiency of waterborne uptake is related to the chemical's octanol-water partition coefficient (Kow), with more lipophilic compounds generally showing higher uptake rates. clu-in.org
Dietary Uptake Mechanisms and Significance
For highly lipophilic compounds, dietary uptake is often the primary route of bioaccumulation, particularly in higher trophic level organisms. nih.gov This occurs when an organism consumes prey that has already accumulated the contaminant. The assimilation efficiency, or the fraction of the ingested contaminant that is absorbed by the organism, is a key parameter in dietary uptake. oup.com
In a study with caddisfly larvae, the assimilation efficiency for 2,3,7,8-TCDF was estimated to be 9.2%. oup.comnih.gov This indicates that a significant portion of the TCDF ingested with food was absorbed by the larvae. For fish, dietary uptake is also a major pathway for PCDF accumulation. epa.gov Given that 1,4,6,7-TCDF is a lipophilic compound, it is expected that dietary uptake would be a significant contributor to its bioaccumulation in many aquatic and terrestrial food webs.
Depuration Rates and Half-Lives
Depuration is the process by which an organism eliminates a contaminant. The rate of depuration is often expressed as a half-life, which is the time it takes for the concentration of the chemical in the organism to decrease by half. nih.gov
The elimination of PCDFs can be influenced by factors such as the degree of chlorination, the substitution pattern, and the organism's metabolic capacity. nih.govdntb.gov.uaresearchgate.net In a study on caddisfly larvae, the depuration of 2,3,7,8-TCDF followed first-order kinetics with a half-life of approximately 28 days. oup.comnih.gov In pregnant C57BL/6N mice, the estimated half-life of 2,3,7,8-TCDF from the liver was about 1.5 days, indicating a more rapid elimination compared to other congeners. researchgate.net
The elimination kinetics of PCDFs in humans have been shown to be concentration-dependent, with faster elimination at higher body burdens. nih.gov Age is also a factor, with younger individuals tending to eliminate these compounds more rapidly. nih.govnih.gov Specific depuration rates and half-lives for 1,4,6,7-TCDF have not been extensively reported.
Bioconcentration and Bioaccumulation Factors (BCFs/BAFs)
Bioconcentration factors (BCFs) and bioaccumulation factors (BAFs) are ratios that quantify the extent to which a chemical accumulates in an organism relative to its concentration in the surrounding environment (water for BCF, and water, sediment, and food for BAF). osti.gov
Studies in Aquatic Organisms (e.g., Caddisflies, Fish, Snails, Crustaceans, Insect Larvae)
High BCF and BAF values indicate a high potential for a chemical to accumulate in organisms. For PCDFs, these factors can be very high, reflecting their persistence and lipophilicity.
Caddisflies: In a laboratory study, non-feeding caddisfly pupae exhibited a 10-day lipid-normalized bioconcentration factor for 2,3,7,8-TCDF of 1.0 x 10^5. oup.comnih.gov
Fish: BCFs for PCDFs in fish vary widely depending on the specific congener and the fish species. For example, in rainbow trout exposed to 2,3,7,8-TCDF, the BCF was estimated to be 9,270. nm.gov Studies on other TCDD congeners in fathead minnows and rainbow trout have reported log BCF values ranging from 2.71 to 4.28. epa.gov
Snails, Crustaceans, and Insect Larvae: While these organisms are important components of aquatic food webs and are known to accumulate various contaminants, specific BCF or BAF data for 1,4,6,7-TCDF in these groups are not well-documented in the available literature. nih.govnih.govnih.govplos.orgresearchgate.net Studies on other PCDFs in invertebrates like Chironomus sp. have shown significant bioaccumulation from sediment. nih.gov
Interactive Data Table: Bioconcentration and Bioaccumulation of PCDFs in Aquatic Organisms
| Organism | PCDF Congener | Factor | Value | Reference |
| Caddisfly (Hydropsyche bidens) | 2,3,7,8-TCDF | BCF (lipid-normalized) | 1.0 x 10^5 | oup.comnih.gov |
| Rainbow Trout (Oncorhynchus mykiss) | 2,3,7,8-TCDF | BCF | 9,270 | nm.gov |
| Fathead Minnow (Pimephales promelas) | 1,2,3,7-TCDD | log BCF | 3.31-3.39 | epa.gov |
| Rainbow Trout (Oncorhynchus mykiss) | 1,2,3,7-TCDD | log BCF | 2.94-3.20 | epa.gov |
| Polychaete (Nereis virens) | 2,3,7,8-TCDF | BSAF | up to 11.13 | frontiersin.org |
BCF: Bioconcentration Factor; BSAF: Biota-Sediment Accumulation Factor
Influencing Factors on Bioaccumulation (e.g., Trophic Level, Exposure Concentration, Lipid Content)
Several factors can influence the bioaccumulation of PCDFs in ecosystems.
Trophic Level: While biomagnification is expected for persistent, lipophilic compounds, the trophic transfer of PCDFs can be complex. Some studies have shown that the highest concentrations of certain PCDF congeners are not always found at the highest trophic levels. oup.com The structure of the food web and the specific feeding relationships play a crucial role.
Exposure Concentration: The concentration of the contaminant in the environment can affect its bioaccumulation. In some cases, biomagnification factors (BMFs) have been observed to be lower at higher exposure concentrations. oup.comnih.gov
Lipid Content: Due to their lipophilic nature, PCDFs tend to accumulate in the fatty tissues of organisms. up.ptnih.gov Therefore, organisms with higher lipid content often exhibit higher concentrations of these compounds. Normalizing concentrations to the lipid content of tissues is a common practice to compare bioaccumulation across different species and individuals. nih.gov
Biomagnification within Food Chains: The Case of 1,4,6,7-Tetrachlorodibenzofuran
The process of biomagnification, where the concentration of a substance increases in organisms at successively higher levels in a food chain, is a significant concern for persistent organic pollutants (POPs). Polychlorinated dibenzofurans (PCDFs), a class of POPs, are known to accumulate in the fatty tissues of animals and biomagnify through food webs. who.intepa.gov However, the extent of this process is highly dependent on the specific molecular structure of each PCDF congener.
Trophic Transfer and Accumulation Dynamics
Trophic transfer is the primary mechanism by which PCDFs move up the food chain. researchgate.net When an organism consumes prey containing these compounds, the lipophilic (fat-loving) nature of PCDFs facilitates their absorption and storage in the consumer's fatty tissues. epa.gov If the rate of intake exceeds the rate of elimination (through metabolism or excretion), the chemical accumulates. This process is repeated at each trophic level, leading to the highest concentrations in apex predators. who.int
The dynamics of accumulation are influenced by several factors, including the organism's metabolic capacity, feeding rate, and the physicochemical properties of the specific PCDF isomer. For PCDFs in general, accumulation has been observed in various aquatic organisms, which then serve as a vector for transfer to higher trophic levels, including fish, birds, and mammals. epa.gov
For this compound specifically, direct studies on its trophic transfer and accumulation dynamics are scarce in scientific literature. However, general principles derived from studies on other PCDF congeners can provide insight. The accumulation of any PCDF is a balance between its uptake from food and its elimination. Isomers that are resistant to metabolic breakdown tend to have higher biomagnification potential.
Isomer-Specific Accumulation Patterns
The potential for a PCDF to bioaccumulate is strongly linked to its chlorine substitution pattern. The most widely studied and most toxic PCDF and polychlorinated dibenzo-p-dioxin (B167043) (PCDD) congeners are those with chlorine atoms at the 2, 3, 7, and 8 positions. These "2,3,7,8-substituted" congeners are structurally planar, fit into the aryl hydrocarbon (Ah) receptor in organisms, and are highly resistant to metabolic degradation, leading to significant bioaccumulation and biomagnification. epa.govhawaii.gov
In contrast, non-2,3,7,8-substituted isomers, such as this compound, exhibit different behavior. Research indicates that congeners with chlorine atoms in the 1, 4, 6, or 9 positions are generally characterized by lower bioaccumulation potential. frontiersin.org This is attributed to several factors:
Metabolic Susceptibility: The presence of adjacent non-chlorinated carbon atoms can make the molecule more susceptible to enzymatic attack and metabolism, facilitating its breakdown and excretion from the body. nih.gov
Reduced Ah Receptor Binding: The specific arrangement of chlorine atoms in non-2,3,7,8 isomers often results in a non-planar structure, which reduces their ability to bind to the Ah receptor, a key step in mediating toxicity and retention in tissues.
Faster Degradation: Environmental degradation processes, such as photolysis (breakdown by sunlight), may also be more rapid for congeners substituted in the 1,4,6, and 9 positions compared to their 2,3,7,8-substituted counterparts. nih.gov
A study on the polychaete Hediste diversicolor noted that congeners with 1,4- and/or 6,9-substitution are characterized by low bioaccumulation. frontiersin.org While this does not provide a direct biomagnification factor for 1,4,6,7-TCDF, it strongly suggests that its accumulation in organisms and subsequent transfer up the food chain would be significantly less pronounced than that of its toxic counterpart, 2,3,7,8-TCDF.
Table 1: Comparative Bioaccumulation Characteristics of PCDF Isomers
| Characteristic | 2,3,7,8-Substituted Isomers (e.g., 2,3,7,8-TCDF) | Non-2,3,7,8-Substituted Isomers (e.g., 1,4,6,7-TCDF) |
|---|---|---|
| Bioaccumulation Potential | High | Low to Moderate frontiersin.org |
| Biomagnification in Food Webs | Significant epa.gov | Expected to be low frontiersin.org |
| Metabolic Resistance | High | Lower, more susceptible to degradation nih.govnih.gov |
| Ah Receptor Binding | Strong | Weak or negligible |
| Persistence in Biota | High | Lower |
Gene Expression Modulation and Toxicogenomics
The activation of the AhR by 1,4,6,7-TCDFB leads to widespread changes in the expression of numerous genes, which can be studied using toxicogenomic approaches. These changes in the transcriptome are the underlying cause of the various cellular and physiological effects observed after exposure.
Microarray analysis is a powerful high-throughput technology that allows for the simultaneous measurement of the expression levels of thousands of genes. This technique can be used to generate a "genetic signature" of exposure to a particular compound. In the context of 1,4,6,7-TCDFB, microarray studies would involve treating cells or tissues with the compound and then comparing the gene expression profile to that of untreated controls.
While specific microarray data for 1,4,6,7-TCDFB is not available, studies on the closely related and highly toxic TCDD have revealed a broad range of differentially expressed genes. These genes are involved in various cellular processes, including:
Xenobiotic Metabolism: Upregulation of genes encoding Phase I and Phase II drug-metabolizing enzymes, such as CYP1A1, CYP1A2, and UGT1A1.
Cell Cycle Regulation and Proliferation: Alterations in the expression of genes that control cell growth and division.
Immune Response and Inflammation: Modulation of genes encoding cytokines and other inflammatory mediators.
Signal Transduction: Changes in the expression of genes involved in various cellular signaling pathways.
The pattern of gene expression changes can provide valuable insights into the mechanisms of toxicity of 1,4,6,7-TCDFB and can help in identifying biomarkers of exposure and effect.
| Gene Category | Examples of Genes Modulated by AhR Agonists | General Function |
|---|---|---|
| Phase I Metabolism | CYP1A1, CYP1A2, CYP1B1 | Metabolism of foreign compounds |
| Phase II Metabolism | UGT1A1, NQO1 | Conjugation and detoxification |
| Cell Cycle | p21, p27 | Regulation of cell division |
| Immune Response | IL-1β, IL-6 | Inflammation and immunity |
This table provides examples of gene categories and specific genes that are commonly found to be differentially expressed following activation of the Aryl Hydrocarbon Receptor by dioxin-like compounds.
Article on this compound
Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound This compound concerning the detailed molecular and cellular mechanisms outlined in the requested article structure.
The vast majority of toxicological research on tetrachlorodibenzofurans (TCDFs) is focused on the most toxic isomer, 2,3,7,8-Tetrachlorodibenzofuran (B131793) , due to its high affinity for the aryl hydrocarbon (Ah) receptor and its prevalence as a potent environmental contaminant. Dioxin-like compounds are a family of chemicals that share a similar structure and a common mechanism of action, which involves binding to the Ah receptor. However, the toxicity and biological activity of different isomers can vary significantly.
Consequently, specific experimental data on this compound regarding:
Induction of Cytochrome P450 Enzymes (CYP1A1, CYP1A2, CYP1B1)
Modulation of Gene Networks (Cell Cycle Regulation, Extracellular Matrix Remodeling)
Regulation of MicroRNA (miR) Expression Profiles
Interactions with Other Nuclear Receptors and Signaling Pathways (Thyroid Hormone Receptor, WNT/β-catenin)
Oxidative Stress Induction (Reactive Oxygen Species Generation, Antioxidant Defense System Perturbation)
is not available in the public scientific literature based on the conducted searches. Extrapolating findings from the well-studied 2,3,7,8-TCDF or other dioxin-like compounds to the 1,4,6,7-TCDF isomer would be scientifically inappropriate and speculative without direct experimental evidence.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. Further research dedicated specifically to this isomer is required to elucidate its molecular and cellular mechanisms of action.
Oxidative Stress Induction and Mechanisms
Oxidative Damage to Cellular Macromolecules (e.g., DNA, Lipids)
The toxicity of different PCDF congeners is often compared using Toxic Equivalency Factors (TEFs), which relate their potency to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govusask.cawikipedia.orgfreshdesk.com While a TEF value may exist for 1,4,6,7-TCDF, this provides a relative toxicity estimate rather than specific mechanistic data on its capacity to induce oxidative damage.
Mitochondrial Dysfunction and Impairment
Mitochondria are primary targets for cellular oxidative stress. The excessive ROS generated by the activity of P450 enzymes can directly damage mitochondrial components, including the mitochondrial membrane and mitochondrial DNA. nih.gov This can lead to a disruption of the mitochondrial membrane potential, impaired electron transport chain function, and ultimately, a decrease in ATP production. biorxiv.orgnih.gov
Again, while this is a recognized mechanism for dioxin-like compounds in general, specific investigations into how 1,4,6,7-TCDF perturbs mitochondrial function are not detailed in the available literature. There are no specific studies that provide data on its effects on mitochondrial respiration, membrane potential, or the induction of the mitochondrial permeability transition pore.
Specific Toxicological Mechanisms and Cellular Responses Excluding Prohibited Information
Immunotoxicological Mechanisms
The immune system is a significant target of 1,4,6,7-TCDF and related compounds. The immunotoxicity is largely dependent on the activation of the AhR in hematopoietic cells. dioxin20xx.org
Exposure to dioxin-like compounds, including TCDD as a prototype for 1,4,6,7-TCDF, is known to cause severe thymic atrophy, which is the shrinkage of the thymus gland. dioxin20xx.orgtaylorfrancis.com This atrophy is characterized by a significant reduction in the number of thymocytes, the developing T cells within the thymus. nih.gov The primary mechanism underlying this is not necessarily a direct induction of widespread apoptosis (programmed cell death) but rather an inhibition of the cell cycle in the earliest stages of thymocyte development. dioxin20xx.org
Studies have shown that activation of the AhR in developing lymphoid cells is a direct cause of thymic atrophy. dioxin20xx.org This leads to a developmental arrest, preventing thymocytes from proliferating and maturing. dioxin20xx.org While some level of apoptosis is observed, particularly in double-positive (CD4+CD8+) thymocytes, the inhibition of entry into the cell cycle appears to be a more critical event. dioxin20xx.orgnih.govpsu.edu This is supported by findings that even in the presence of anti-apoptotic proteins like bcl-2, thymic atrophy still occurs due to this proliferation arrest. dioxin20xx.org
Key Research Findings on Thymic Atrophy:
| Observation | Mechanism | References |
| Significant decrease in thymus weight and thymocyte count. | Inhibition of cell cycle in early thymocyte development. | dioxin20xx.orgnih.gov |
| Depletion of the cortical layer of the thymus. | Developmental arrest of thymocytes. | dioxin20xx.orgpsu.edu |
| Increased apoptosis in certain thymocyte populations. | Upregulation of pro-apoptotic molecules and downregulation of anti-apoptotic molecules. | psu.edu |
The differentiation of CD4+ T helper (Th) cells into various subsets, such as Th1, Th2, Th17, and regulatory T cells (Tregs), is a critical process for a properly functioning adaptive immune response. nih.govnih.govnih.gov Exposure to AhR agonists like 1,4,6,7-TCDF can significantly modulate this differentiation process. nih.gov
Activation of the AhR tends to inhibit the differentiation of effector T cell lineages, including Th1, Th2, and Th17 cells. nih.gov Concurrently, it can promote the generation of regulatory T cells (Tregs), which have immunosuppressive functions. nih.gov This shift in the balance of T helper cell subsets can lead to a compromised immune response to pathogens and other challenges. youtube.com The differentiation into these specific lineages is orchestrated by a complex interplay of cytokines and transcription factors. nih.govnih.govyoutube.com For instance, IL-12 promotes Th1 differentiation, while IL-4 drives Th2 differentiation. nih.gov AhR activation can interfere with these signaling pathways, altering the final T cell population. nih.gov
Impact of AhR Activation on T Helper Cell Differentiation:
| T Helper Cell Subset | Effect of AhR Activation | Key Cytokines Involved |
| Th1 | Inhibition | IL-12, IFN-γ |
| Th2 | Inhibition | IL-4 |
| Th17 | Inhibition | IL-6, IL-1β, IL-23, TGF-β |
| Treg | Induction/Preservation | IL-2, TGF-β |
Cytokines and chemokines are signaling molecules that are crucial for orchestrating immune and inflammatory responses. nih.govnih.gov Exposure to 1,4,6,7-TCDF and similar compounds can lead to significant alterations in the expression of these molecules. frontiersin.org
Activation of the AhR can modulate the production of various cytokines in different immune cells, including macrophages and dendritic cells. frontiersin.org For example, studies with the prototypical dioxin, TCDD, have shown altered production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs). psu.edufrontiersin.org These changes in cytokine expression can disrupt the communication between immune cells, leading to an inappropriate or ineffective immune response. nih.gov For instance, an increase in pro-inflammatory cytokines can contribute to tissue damage, while a decrease in certain interleukins can impair the development and function of lymphocytes. psu.edunih.gov
Computational and in Vitro Modeling Approaches
In Vitro Cell Culture Models for Mechanistic Studies
In vitro cell culture models provide a valuable platform for investigating the cellular and molecular mechanisms underlying the toxicity of 1,4,6,7-TCDF and other PCDFs, without the use of whole animals. These systems allow for controlled experiments to dissect specific pathways and cellular responses.
A variety of immortalized cell lines are utilized to study the effects of PCDFs.
Hepatoma cells , such as the human-derived HepG2 cell line, are frequently used to study the induction of drug-metabolizing enzymes like AHH. nih.gov These cells are relevant for studying liver-related toxicities, a common target for dioxin-like compounds. nih.gov Studies have shown that compounds like 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) can induce persistent AHH activity in HepG2 cells. nih.gov
Keratinocytes are used to investigate dermal toxicity, a known effect of exposure to certain halogenated aromatic hydrocarbons.
Osteoblast-like cells have been employed to examine the effects of related compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) on bone formation and differentiation. nih.gov Research has shown that TCDD can suppress the post-confluent formation of multicellular nodules and the expression of bone-specific markers in primary rat osteoblast cultures. nih.gov
Table 2: Common Cell Lines in PCDF Research
| Cell Line | Cell Type | Relevance to PCDF Research |
| HepG2 | Human Hepatoma | Studying enzyme induction (AHH) and hepatotoxicity. nih.gov |
| Primary Rat Osteoblasts | Bone-forming cells | Investigating effects on bone development and differentiation. nih.gov |
This table highlights some of the immortalized cell lines used to study the mechanisms of PCDF toxicity.
Primary Cell Culture Systems (e.g., Granulosa cells, Thymocytes)
Investigating the biological effects of specific polychlorinated dibenzofurans (PCDFs) like 1,4,6,7-Tetrachlorodibenzofuran is often approached by studying the well-characterized, highly toxic reference compound, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). nih.govnih.govwikipedia.org Primary cell culture systems, which use cells directly isolated from living tissue, provide a crucial in vitro tool for examining the cellular and molecular mechanisms of these compounds. Granulosa cells and thymocytes are two such systems that have been instrumental in this research.
Granulosa Cells: These cells are critical for ovarian follicle development and steroidogenesis. Research using primary granulosa cells has been vital for understanding how dioxin-like compounds can disrupt reproductive function. For instance, studies on rat granulosa cells have shown that TCDD can interfere with hormone production and the expression of key steroidogenic enzymes. nih.gov
In one study, cultured granulosa cells from prepubertal and adult rats were exposed to TCDD. nih.gov Researchers observed a significant reduction in estrogen secretion after 48 hours, indicating a disruption of the cells' normal function. nih.gov This effect was linked to changes in the messenger RNA (mRNA) levels of enzymes essential for steroid synthesis, such as P450scc and P450arom. nih.gov Such studies demonstrate how primary cell cultures can pinpoint specific molecular targets of toxic compounds within the reproductive system.
Further research using the human granulosa-like tumor cell line KGN has explored the transgenerational effects of TCDD exposure. mdpi.comnih.gov These studies show that both acute (3-hour) and chronic (72-hour) exposure to TCDD can significantly increase the expression of cytochrome P450 enzymes like CYP1A1 and CYP1B1. mdpi.com Interestingly, these changes in gene expression can persist in subsequent cell generations, suggesting an epigenetic mechanism of inheritance. mdpi.com
Thymocytes: The thymus is a primary target for TCDD-induced immunotoxicity, leading to thymic atrophy. nih.govcaymanchem.com Primary cultures of thymocytes, the developing T-cells within the thymus, are used to dissect the mechanisms behind this toxicity. Fetal mouse thymus organ cultures (FTOCs) have been particularly useful. When exposed to TCDD, these cultures show a significant decrease in the total number of cells, especially the CD4+CD8+ double-positive (DP) thymocytes, which are a critical stage in T-cell development. nih.gov
Simultaneously, TCDD exposure has been found to skew the differentiation process, leading to an increase in the number of mature CD8+ T cells. nih.gov This suggests that the compound not only causes cell death but also alters the normal developmental pathways of thymocytes. nih.gov Further investigations have revealed that this skewed differentiation is dependent on the activation of the extracellular signal-related kinase (ERK) pathway. nih.gov Other studies have confirmed that TCDD induces apoptosis (programmed cell death) in thymocytes, particularly affecting the CD4+CD8+ cell population. nih.gov
High-Throughput Screening and Omics Technologies (e.g., Microarrays, RNA-Seq)
High-throughput screening (HTS) and "omics" technologies, such as microarrays and RNA-sequencing (RNA-Seq), have revolutionized toxicology by allowing for the simultaneous analysis of thousands of molecular changes. These approaches provide a global view of how a compound like this compound, or its proxy TCDD, affects gene and protein expression, offering insights into its mechanisms of action.
Microarrays: Microarray technology utilizes slides spotted with thousands of gene-specific probes to measure the expression levels of a large fraction of the genome at once. This has been widely used to study the effects of TCDD. For example, microarray analyses of human liver cells treated with TCDD revealed significant changes in the expression of over 200 genes. researchgate.net Many of these genes are involved in critical cellular processes like proliferation and metabolism. researchgate.net
In studies on zebrafish embryos, another model organism for developmental toxicology, microarrays have been used to assess changes in the expression of microRNAs (miRNAs)—small RNA molecules that regulate gene expression. nih.govosti.gov Exposure to TCDD led to significant changes in several miRNAs, including miR-451, miR-23a, and miR-27e, which are known to be critical for blood cell development (hematopoiesis). nih.govosti.gov Similarly, microarray analysis of the KGN human granulosa cell line identified 109 small non-coding RNAs that were differentially expressed after TCDD exposure, highlighting the role of these molecules in mediating the compound's long-term effects. mdpi.com
RNA-Sequencing (RNA-Seq): RNA-Seq has largely succeeded microarrays due to its higher sensitivity, broader dynamic range, and ability to identify novel transcripts. This next-generation sequencing technique provides a comprehensive profile of the transcriptome. Single-nuclei RNA-sequencing (snRNA-seq) has been applied to study the effects of TCDD on the liver in mice at the level of individual cells. broadinstitute.orgnih.gov
These advanced studies have shown that TCDD not only alters gene expression within specific liver cell types but also changes the cellular composition of the organ. nih.gov For instance, after TCDD treatment, the proportion of macrophages in the liver increased dramatically, while the number of certain hepatocyte populations decreased. broadinstitute.orgnih.gov RNA-Seq identified between 368 and 1,339 differentially expressed genes across various liver cell types, demonstrating a complex, cell-specific response to the toxicant. broadinstitute.org In zebrafish, RNA-sequencing of the liver following TCDD exposure identified over 1,000 differentially expressed genes, confirming the conservation of many molecular toxicity pathways between fish and mammals. nih.gov
Analytical Methodologies and Environmental Management Research
Waste Management and Emission Control Research
Strategies for Minimizing PCDF Formation in Industrial Processes
Polychlorinated dibenzofurans (PCDFs), including the congener 1,4,6,7-Tetrachlorodibenzofuran, are not commercially produced but are formed as unintentional byproducts in various industrial and thermal processes. researchgate.netwikipedia.org Their formation is a complex process influenced by several factors, and strategies to minimize their generation focus on controlling these key parameters. Industrial sources can include metal production, chemical manufacturing, and waste incineration. researchgate.netaaqr.org
The primary mechanisms for PCDF formation are through precursor compounds and de novo synthesis. Precursor-driven formation involves the conversion of chlorinated aromatic compounds, such as chlorophenols and chlorobenzenes, into PCDFs. researchgate.net De novo synthesis, on the other hand, involves the reaction of carbon, oxygen, hydrogen, and chlorine on a solid matrix, often in the presence of a metal catalyst like copper. wikipedia.org
Key strategies for minimizing PCDF formation in industrial settings include:
Control of Precursors: The manufacturing and use of industrial chemicals like chlorophenols and polychlorinated biphenyls (PCBs) are significant potential sources of PCDF contamination. researchgate.netnih.gov Minimizing the presence of these precursors in industrial feedstocks is a critical preventative measure. For instance, the use of PCBs as heat exchangers in cooking oil production led to significant PCDF contamination incidents when leaks occurred. nih.gov
Temperature Management: The formation of PCDFs is highly temperature-dependent, occurring optimally in a range of 250°C to 450°C. researchgate.net Maintaining process temperatures outside of this formation window is a key strategy. Thermal processes should either operate below 250°C or ensure rapid cooling of flue gases through this temperature range. Conversely, combustion at temperatures above 850°C, with sufficient oxygen, leads to the destruction of PCDFs and their precursors. tandfonline.com
Oxygen Control: Oxygen is a crucial element for the de novo synthesis of PCDFs, as it facilitates the conversion of inorganic chlorine to organic forms and the chlorination of carbon. aaqr.org In some processes, operating under oxygen-deficient (pyrolytic) conditions can alter the formation pathways, although it may still generate PCDFs. aaqr.org However, in combustion, ensuring sufficient oxygen (complete combustion) helps in the destruction of these compounds. tandfonline.com
Inhibition Chemistry: The introduction of specific chemical inhibitors can suppress PCDF formation. Sulfur compounds, for instance, have been shown to reduce the formation of PCDDs and PCDFs. aaqr.org Similarly, nitrogen-containing compounds can act as inhibitors. The injection of ammonium (B1175870) sulfate (B86663) has been tested to inhibit the formation of persistent organic pollutants by interfering with chlorination reactions. researchgate.net
Table 1: Key Parameters and Strategies to Minimize PCDF Formation
| Parameter | Optimal Formation Condition | Minimization Strategy | Research Finding |
| Temperature | 250°C - 450°C | Operate outside this temperature window; rapid flue gas quenching. | PCDFs are prone to 99.9% destruction at 700°C. tandfonline.com |
| Precursors | Presence of chlorophenols, chlorobenzenes, PCBs. | Use of precursor-free raw materials; feedstock substitution. | Chlorophenols and chlorobenzenes are recognized precursors of PCDDs and PCDFs. researchgate.net |
| Oxygen | Essential for de novo synthesis. | Control oxygen levels; ensure complete combustion where applicable. | Oxygen facilitates the chlorination of carbon in the formation process. aaqr.org |
| Catalysts | Presence of metals like copper. | Use of catalyst inhibitors; material selection to avoid catalytic metals. | Copper acts as a catalyst in the burning of hydrocarbons where chlorine is present. wikipedia.org |
| Inhibitors | Absence of inhibiting compounds. | Introduction of sulfur or nitrogen compounds. | Sulfur has been shown to play a role in reducing PCDF formation. aaqr.org |
Emission Reduction Technologies from Combustion Sources
Combustion processes, ranging from municipal solid waste (MSW) incineration to biomass burning and power generation, are significant sources of PCDF emissions. aaqr.orgtandfonline.com Consequently, a range of end-of-pipe technologies has been developed to reduce the release of these compounds into the atmosphere. These technologies primarily focus on treating the flue gas after the combustion stage.
Co-combustion Processes: A novel approach involves integrating waste combustion with other industrial processes, such as cement production. nih.gov In one such co-combustion process designed for treating MSW, several features contribute to PCDF reduction. These include an external calcination unit and a secondary combustion chamber operating at 1200°C to ensure complete destruction of organic compounds. A key feature is the use of lime, generated during the process, as an acid gas scrubber to remove sulfur oxides (SOx) and hydrogen chloride (HCl), a chlorine source for PCDF formation. nih.gov This integrated system has demonstrated remarkably low PCDF emissions, achieving levels as low as 0.001 ng I-TEQ/Nm³, which is 1% of the typical emission limit for MSW incinerators. nih.gov
Flue Gas Treatment Systems: Conventional emission reduction relies on a multi-stage flue gas cleaning system. These systems are designed to remove various pollutants, including PCDFs, which exist in both gaseous and particle-bound phases. aaqr.org
Acid Gas Scrubbers: As HCl is a key precursor for chlorine, its removal is a critical step. researchgate.netnih.gov Wet or dry scrubbers are used to neutralize acid gases. In the co-combustion cement kiln process, the generated lime acts as a giant acid gas scrubber. nih.gov
Activated Carbon Injection: Activated carbon is injected into the flue gas stream, typically before a fabric filter. Due to their large surface area, the carbon particles adsorb gaseous PCDF molecules. The PCDF-laden carbon is then captured by particulate control devices.
Particulate Matter Control: Since PCDFs have a high affinity for suspended particulate matter, devices that remove these particles are effective at reducing PCDF emissions. researchgate.net
Fabric Filters (Baghouses): These are highly efficient at capturing fine particles, including adsorbed PCDFs on activated carbon. However, the temperature window of the fabric filter must be carefully managed, as the filter cake can sometimes provide a catalytic surface for de novo synthesis if it is within the 250-450°C range. researchgate.net
Electrostatic Precipitators (ESPs): ESPs use an electric charge to remove particles from the flue gas. Ash collected from ESPs can contain PCDFs. nih.gov
Catalytic Oxidation/Destruction: This is a secondary measure where flue gases are passed through a catalyst bed (often containing titanium dioxide with vanadium and tungsten oxides) at a specific temperature. This process breaks down PCDF molecules into less harmful substances like CO₂, H₂O, and HCl.
Table 2: Emission Reduction Technologies for PCDFs from Combustion
| Technology | Mechanism | Target Pollutant Phase | Efficiency/Notes |
| Co-combustion in Cement Kilns | High-temperature (1200°C) destruction, integrated acid gas scrubbing with lime. | Gaseous and Precursors | Can achieve emission levels of 0.001 ng I-TEQ/Nm³. nih.gov |
| Activated Carbon Injection | Adsorption of gaseous PCDFs onto carbon particles. | Gaseous | High removal efficiency, used in conjunction with particulate control. |
| Acid Gas Scrubbers | Neutralization and removal of HCl, a chlorine precursor. | Gaseous Precursors | Crucial for preventing de novo synthesis. researchgate.netnih.gov |
| Fabric Filters | Filtration of particle-bound PCDFs and PCDF-laden activated carbon. | Particulate | Very high particle removal efficiency; temperature control is critical. researchgate.net |
| Electrostatic Precipitators (ESPs) | Electrostatic removal of particulate matter. | Particulate | Ash collected from ESPs requires proper management. nih.gov |
| Catalytic Oxidation | Catalytic destruction of PCDF molecules into simpler compounds. | Gaseous | A secondary, destructive technology to polish flue gas. |
The continuous improvement and implementation of these strategies and technologies have led to significant reductions in PCDF emissions from industrial sources over the past decades. aaqr.org
Future Research Directions
Elucidation of Remaining Molecular and Cellular Mechanisms
The primary mechanism of toxicity for dioxin-like compounds is mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.gov Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences, thereby regulating gene expression. nih.gov While this pathway is well-established for highly toxic congeners like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the precise downstream consequences of AhR activation by less-studied isomers such as 1,4,6,7-TCDF remain partially understood.
Future investigations must aim to delineate the complete spectrum of genes and signaling cascades affected by 1,4,6,7-TCDF. This includes identifying unique gene expression signatures and exploring potential AhR-independent toxicological pathways, which are currently poorly characterized. Furthermore, research into sex-dependent differences in metabolic responses, as observed with other dioxins, is a critical avenue to explore for a full mechanistic understanding of 1,4,6,7-TCDF. nih.gov
Development of Novel Analytical Tools for Trace Analysis
The accurate quantification of 1,4,6,7-TCDF in complex environmental matrices presents a significant analytical challenge. The current benchmark method is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). researchgate.net However, a primary hurdle is the effective chromatographic separation of the numerous PCDF isomers from one another and from other interfering compounds, which is often impractical to achieve completely. nih.govnist.gov
The development of novel analytical tools is driven by the need for enhanced sensitivity, selectivity, and faster analysis times. nih.gov Key areas for future research include:
Advanced Mass Spectrometry: The optimization of tandem mass spectrometry (MS/MS) techniques, such as those using ion trap detectors, is underway to improve the isomeric analysis of PCDFs in samples like industrial fly ash. nih.gov
Multidimensional Chromatography: Comprehensive two-dimensional gas chromatography (GC×GC) provides substantially higher peak capacity and separation power, offering a powerful tool for screening a broad array of halogenated compounds in a single analysis. chromatographyonline.com
High-Throughput Screening: There is a growing need for cost-effective screening methods. Technologies such as enzyme-linked immunosorbent assays (ELISA) show promise as complementary tools for rapidly triaging samples to identify those requiring confirmation by HRGC-HRMS. researchgate.net
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To unravel the complex biological responses to chemical exposures, the field of toxicology is increasingly adopting a systems biology approach. nih.govnih.gov This involves integrating multiple "omics" disciplines—such as genomics, transcriptomics, proteomics, and metabolomics—to create a holistic view of toxicological events. A single omics technology can only provide a snapshot of one aspect of the cellular response, whereas integrating these datasets offers a more systemic understanding of toxicity pathways and can help define Adverse Outcome Pathways (AOPs). nih.govnih.gov
For dioxin-like compounds, studies have begun to link changes in gene expression with alterations in the urinary metabolome to better understand liver toxicity. nih.gov However, a significant challenge remains in the effective computational integration and interpretation of these vast and complex datasets. nih.gov Future research on 1,4,6,7-TCDF should prioritize multi-omics studies designed specifically to move beyond the well-characterized congeners. This will enable the construction of comprehensive AOPs, improve the discovery of reliable biomarkers, and enhance the prediction of potential adverse health effects in humans. nih.govnih.gov
Advanced Modeling for Environmental Fate and Bioaccumulation Prediction
Predicting the long-term behavior of 1,4,6,7-TCDF in the environment relies on sophisticated mathematical models. Multimedia environmental fate models are employed to simulate the movement, distribution, and persistence of PCDFs across various environmental compartments, including air, water, soil, and sediment. nih.govnih.gov These models confirm that due to their properties, PCDFs tend to associate with particulate matter and accumulate in soils and sediments. researchgate.net
Despite their utility, current models face challenges. There is a pressing need for better data and methods to estimate crucial parameters like degradation half-lives and partition coefficients for the many different PCDF congeners. researchgate.netrsc.org Future advancements in modeling will require:
Increased Realism: Incorporating more ecological complexity and better descriptions of bioavailability to more accurately reflect real-world conditions. rsc.org
Improved Bioaccumulation Models: Refining bioaccumulation predictions by accounting for complex biological processes. Research has shown that relationships between chemical properties (like the octanol-water partition coefficient, log KOW) and bioaccumulation are often nonlinear and influenced by factors such as biotransformation, an organism's life stage, and specific chemical structure. acs.orgmdpi.com
| Property | Value | Reference |
|---|---|---|
| CAS Number | 66794-59-0 | nih.gov |
| Molecular Formula | C12H4Cl4O | |
| Vapor Pressure (mm Hg at 25°C) | 2.8E-08 (estimated) | nih.gov |
| Water Solubility (mg/L) | Not available | nih.gov |
| Log Kow (Octanol-Water Partition Coefficient) | 6.31 (estimated) | nih.gov |
Innovative Remediation and Prevention Technologies
Addressing the environmental contamination and formation of PCDFs like 1,4,6,7-TCDF requires a dual approach of cleaning up existing pollution and preventing future releases.
Remediation Technologies
Traditional remediation methods such as incineration and landfilling face limitations, including the risk of generating other toxic byproducts and significant public opposition. clu-in.orgclu-in.org Research and development are therefore focused on more innovative and sustainable solutions. Promising areas for future development include:
Bioremediation: This approach uses microorganisms to break down contaminants. Several bacterial strains capable of degrading the basic dibenzofuran (B1670420) structure have been identified, often utilizing dioxygenase enzymes in their metabolic pathways. ethz.chresearchgate.netresearchgate.net Further research aims to enhance the efficiency of these biological processes for chlorinated congeners.
Advanced Chemical and Physical Treatment: Emerging technologies such as in-situ treatment with nanoscale zero-valent iron and various dechlorination processes are being actively investigated to destroy PCDFs in contaminated soils and sediments. clu-in.orggao.gov
Prevention Technologies
Preventing the initial formation of PCDFs is the most effective way to reduce their environmental impact. PCDFs are often formed as unintentional byproducts in thermal processes like waste incineration and secondary metals smelting. nih.govresearchgate.net Future research will continue to refine prevention strategies, which include:
Process Optimization: Tightly controlling industrial process conditions, particularly temperature, is crucial, as PCDF formation is often favored within specific temperature windows (e.g., 320-360°C). nih.gov
Engineering Controls: The implementation of advanced flue gas cleaning systems, such as quenching chambers to rapidly cool gases, post-combustors, and activated carbon injection coupled with fabric filters, has proven effective in minimizing emissions. nih.govaaqr.org
Chemical Inhibition: A highly promising area of research is the use of chemical inhibitors. Compounds containing sulfur or nitrogen (such as urea) can be introduced into the process to disrupt the de novo synthesis pathway of PCDFs, thereby preventing their formation at the source. researchgate.netosti.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
